molecular formula C20H11N2Na3O11S3 B8193031 trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate

trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate

Cat. No.: B8193031
M. Wt: 620.5 g/mol
InChI Key: JQECMNGWLIFQLL-QRQZZYIYSA-K
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Description

The compound with the identifier trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate is known as Hydroxynaphthol Blue. It is an azo dye, which is a type of synthetic dye characterized by the presence of the functional group R-N=N-R’. This compound is widely used in various scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxynaphthol Blue is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-naphthol-3,6-disulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 1-naphthol-4-sulfonic acid under alkaline conditions to form Hydroxynaphthol Blue.

Industrial Production Methods

In industrial settings, the production of Hydroxynaphthol Blue involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Hydroxynaphthol Blue undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and zinc dust.

    Substitution: Substitution reactions often require catalysts such as acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.

Scientific Research Applications

Hydroxynaphthol Blue is used in a variety of scientific research applications, including:

    Chemistry: It is used as a pH indicator and a complexometric indicator in titrations.

    Biology: It is used for staining cells and tissues, allowing researchers to study cell structure and function.

    Medicine: It is used in diagnostic assays to detect the presence of specific biomolecules.

    Industry: It is used in the textile industry for dyeing fabrics and in the paper industry for coloring paper.

Mechanism of Action

Hydroxynaphthol Blue exerts its effects through its ability to bind to specific molecules and change color in response to changes in pH or the presence of metal ions. This property makes it useful as an indicator in various chemical and biological assays. The molecular targets and pathways involved include interactions with metal ions and changes in the electronic structure of the dye molecule.

Comparison with Similar Compounds

Hydroxynaphthol Blue is unique among azo dyes due to its specific chemical structure and properties. Similar compounds include:

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: An azo dye used for staining in histology.

    Bromothymol Blue: A pH indicator with a different color change range.

Hydroxynaphthol Blue stands out due to its high sensitivity and specificity in detecting metal ions and changes in pH, making it a valuable tool in various scientific applications.

Properties

IUPAC Name

trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-16(35(28,29)30)13-3-1-2-4-14(13)18(15)21-22-19-12-6-5-11(34(25,26)27)7-10(12)8-17(20(19)24)36(31,32)33;;;/h1-9,22,24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3/b21-18-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECMNGWLIFQLL-QRQZZYIYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=NNC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C\2C(=C1)C(=CC(=O)/C2=N\NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N2Na3O11S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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